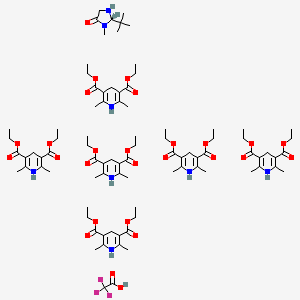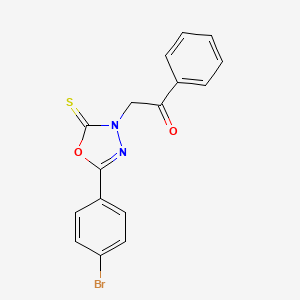
2-(5-(4-Bromophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)-1-phenylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-(4-Bromophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)-1-phenylethanone is a complex organic compound that features a bromophenyl group, a thioxo group, and an oxadiazole ring
Vorbereitungsmethoden
The synthesis of 2-(5-(4-Bromophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)-1-phenylethanone typically involves multiple steps. One common method includes the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with bromophenyl derivatives. The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, often using reagents like sodium methoxide.
Cyclization: The oxadiazole ring can participate in cyclization reactions under specific conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures. Major products formed from these reactions depend on the specific reactants and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(5-(4-Bromophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)-1-phenylethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 2-(5-(4-Bromophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)-1-phenylethanone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can engage in π-π interactions, while the thioxo group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other oxadiazole derivatives and bromophenyl-containing molecules. Compared to these compounds, 2-(5-(4-Bromophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)-1-phenylethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Some similar compounds are:
- 2-(5-(4-Chlorophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)-1-phenylethanone
- 2-(5-(4-Methylphenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)-1-phenylethanone
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties.
Eigenschaften
Molekularformel |
C16H11BrN2O2S |
|---|---|
Molekulargewicht |
375.2 g/mol |
IUPAC-Name |
2-[5-(4-bromophenyl)-2-sulfanylidene-1,3,4-oxadiazol-3-yl]-1-phenylethanone |
InChI |
InChI=1S/C16H11BrN2O2S/c17-13-8-6-12(7-9-13)15-18-19(16(22)21-15)10-14(20)11-4-2-1-3-5-11/h1-9H,10H2 |
InChI-Schlüssel |
OIAMJBIQHLXYIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)CN2C(=S)OC(=N2)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


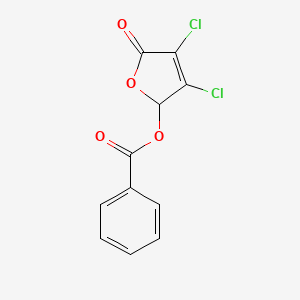
![(1S,2S,4S,5S,7R,8R,9S,11S)-8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B12055828.png)

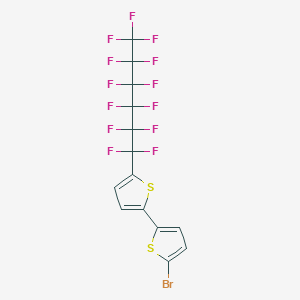
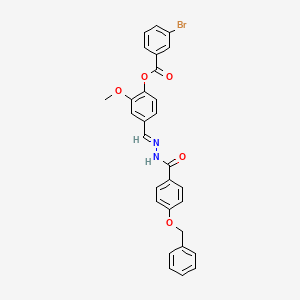

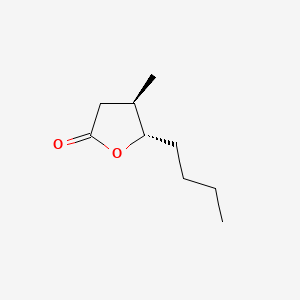
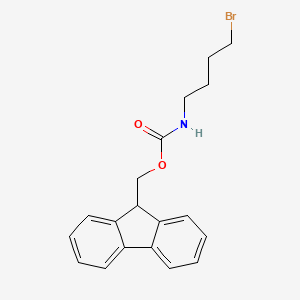
![N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-4-(4,6,8,8-tetramethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinolin-9-yl)butanamide](/img/structure/B12055858.png)

![2-(4-Methylbenzene-1-sulfonyl)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B12055870.png)
